molecular formula C7H17ClN2O B14851592 L-Ala-NEt2.HCl

L-Ala-NEt2.HCl

Cat. No.: B14851592
M. Wt: 180.67 g/mol
InChI Key: KRKCYESHILXJAQ-RGMNGODLSA-N
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Description

L-Ala-NEt2.HCl, also known as L-Alanine diethylamide hydrochloride, is a derivative of the amino acid L-alanine. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of an ethylamide group attached to the alanine backbone, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Ala-NEt2.HCl typically involves the reaction of L-alanine with diethylamine in the presence of a suitable activating agent, such as carbodiimides, to form the diethylamide derivative. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide, under controlled temperature conditions to ensure the desired product is obtained. The resulting diethylamide is then treated with hydrochloric acid to form the hydrochloride salt, this compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Ala-NEt2.HCl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms, potentially altering its biological activity.

    Substitution: Nucleophilic substitution reactions can occur, where the ethylamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted amides.

Scientific Research Applications

L-Ala-NEt2.HCl has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in peptide chemistry.

    Biology: The compound can be used in studies involving enzyme-substrate interactions and protein engineering.

    Medicine: this compound is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of L-Ala-NEt2.HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylamide group can influence the binding affinity and specificity of the compound, potentially altering its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    L-Alanine: The parent amino acid from which L-Ala-NEt2.HCl is derived.

    L-Alanine methyl ester: Another derivative of L-alanine with a methyl ester group instead of an ethylamide group.

    L-Alanine ethyl ester: Similar to this compound but with an ethyl ester group.

Uniqueness

This compound is unique due to the presence of the diethylamide group, which can significantly influence its chemical and biological properties compared to other derivatives of L-alanine. This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C7H17ClN2O

Molecular Weight

180.67 g/mol

IUPAC Name

(2S)-2-amino-N,N-diethylpropanamide;hydrochloride

InChI

InChI=1S/C7H16N2O.ClH/c1-4-9(5-2)7(10)6(3)8;/h6H,4-5,8H2,1-3H3;1H/t6-;/m0./s1

InChI Key

KRKCYESHILXJAQ-RGMNGODLSA-N

Isomeric SMILES

CCN(CC)C(=O)[C@H](C)N.Cl

Canonical SMILES

CCN(CC)C(=O)C(C)N.Cl

Origin of Product

United States

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